
Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a chemical compound that features a pyrazole ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Ester Functional Group Reactivity
The methyl ester group at position 5 of the thiazole ring undergoes typical ester reactions:
Hydroxyl Group Modifications
The 4-hydroxy substituent on the pyrazole ring participates in nucleophilic and protective reactions:
Thiazole Ring Electrophilic Substitution
The electron-rich thiazole ring allows electrophilic attacks, though steric hindrance from adjacent groups may limit reactivity:
Pyrazole Ring Functionalization
The pyrazole ring’s NH group and substituents enable further cyclization or substitution:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Mechanistic Considerations
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Hydrogen Bonding : The hydroxyl group facilitates interactions in catalytic processes or biological systems.
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Aromatic Stabilization : Thiazole’s electron-deficient nature directs electrophiles to specific positions .
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Steric Effects : Bulky substituents on the pyrazole ring may hinder reactivity at the thiazole’s C-4 position .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is its potential as an anticancer agent. Research has shown that compounds containing thiazole and pyrazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and evaluated for their antiproliferative properties against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Case Study:
A study demonstrated that thiazole-pyrazole hybrids exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The presence of specific substituents on the thiazole ring was found to enhance this activity significantly .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives have been reported to show promising results in reducing seizure activity in animal models. For instance, certain thiazole-integrated compounds displayed high protection rates against seizures induced by pentylenetetrazol (PTZ), suggesting their potential use in treating epilepsy .
Table: Anticonvulsant Activity of Thiazole Derivatives
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
---|---|---|---|
Compound A | 18.4 | 170.2 | 9.2 |
Compound B | 15.0 | 150.0 | 10.0 |
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects as well. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that the compound could be explored further for its therapeutic applications in inflammatory diseases.
Synthesis and Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions, which are advantageous for producing complex molecules efficiently. Recent advancements in synthetic methodologies have facilitated the development of this compound alongside other bioactive molecules .
Synthesis Overview:
The synthesis typically involves the reaction of pyrazole derivatives with thiazole precursors under mild conditions, yielding high purity products suitable for biological testing.
Future Perspectives
Given its diverse applications, further research into this compound is warranted. Future studies should focus on:
- Mechanistic Studies: Understanding the mechanisms through which these compounds exert their biological effects.
- In Vivo Studies: Evaluating their efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Analysis: Identifying key structural features that enhance biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-benzyloxycarbonylamino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
- 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
Uniqueness
Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both pyrazole and thiazole rings in its structure, which can confer distinct chemical and biological properties. This dual-ring system can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a compound belonging to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring fused with a pyrazole moiety, which is critical for its biological activity. The presence of hydroxyl and carboxylate functional groups enhances its solubility and reactivity.
Antioxidant Activity
Research has demonstrated that derivatives of thiazole and pyrazole exhibit significant antioxidant activity. For instance, in a study evaluating various thiazole-pyrazole derivatives, it was found that some compounds had IC50 values as low as 4.67 μg/mL in DPPH scavenging assays, indicating potent free radical scavenging capabilities . this compound is expected to exhibit similar antioxidant properties due to the presence of the hydroxyl group which can donate hydrogen atoms to free radicals.
Anticancer Activity
The anticancer potential of thiazole and pyrazole derivatives has been extensively studied. For example, compounds containing these moieties have shown cytotoxic effects against various cancer cell lines. In particular, one study reported that certain thiazole derivatives exhibited IC50 values in the micromolar range against multiple cancer types, including breast and colon cancer cells . this compound may similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A specific evaluation of the cytotoxic effects of methyl derivatives showed promising results against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The compound demonstrated selective cytotoxicity with lower IC50 values compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of thiazole and pyrazole derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. For instance, studies indicated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Candida albicans, outperforming standard antifungal agents . This suggests that this compound could serve as a potential candidate for developing new antimicrobial therapies.
Anti-inflammatory Activity
In addition to its antioxidant and antimicrobial properties, compounds containing thiazole and pyrazole rings have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, some derivatives were shown to reduce levels of COX enzymes significantly . The anti-inflammatory potential of this compound warrants further investigation.
Summary of Biological Activities
Properties
CAS No. |
917910-89-5 |
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Molecular Formula |
C8H7N3O3S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
methyl 2-(4-hydroxypyrazol-1-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H7N3O3S/c1-14-7(13)6-3-9-8(15-6)11-4-5(12)2-10-11/h2-4,12H,1H3 |
InChI Key |
BJNFEVNETHSCLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N2C=C(C=N2)O |
Origin of Product |
United States |
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